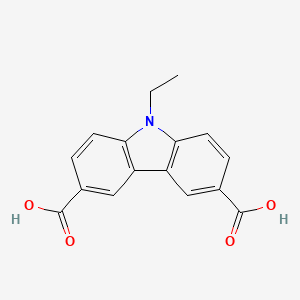

9-ethyl-9H-carbazole-3,6-dicarboxylic acid

Description

Academic Significance of Carbazole (B46965) Scaffolds

The carbazole scaffold, a tricyclic aromatic structure composed of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a cornerstone in modern organic chemistry. kaust.edu.sa This rigid, planar, and electron-rich system provides a unique platform for the development of a wide array of functional materials and biologically active molecules. researchgate.net The nitrogen atom and the extended π-conjugated system are key to its desirable electronic properties, including excellent hole-transporting capabilities and high thermal stability. researchgate.net

In materials science, carbazole derivatives are integral to the advancement of organic electronics. They are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netresearchgate.net The ability to easily introduce various substituents at the nitrogen atom and on the aromatic rings allows for the fine-tuning of their physicochemical properties to meet the specific demands of these applications. researchgate.net

Furthermore, the carbazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a variety of biologically active compounds. orgsyn.orgosti.gov Numerous natural and synthetic carbazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. kaust.edu.sachemicalbook.comsmolecule.com

Scope of Research on 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid

The focus of this article, this compound, is a specific derivative that has garnered interest primarily as a versatile building block in organic synthesis. The introduction of carboxylic acid groups at the 3 and 6 positions of the carbazole core provides reactive sites for further chemical modifications, such as the formation of amides, esters, and coordination complexes. The ethyl group at the 9-position (the nitrogen atom) enhances the compound's solubility in organic solvents compared to its unsubstituted counterpart, 9H-carbazole-3,6-dicarboxylic acid.

Research on this compound itself is not extensive; however, it is recognized as a key intermediate in the synthesis of more complex molecules. One of the common synthetic routes to this compound involves the hydrolysis of 9-ethyl-9H-carbazole-3,6-dicarbonitrile. Its structural sibling, 9H-carbazole-3,6-dicarboxylic acid, has been more broadly studied, particularly as a ligand for creating metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. kaust.edu.sa

The primary application space for derivatives of this compound is in the development of functional polymers and materials for optoelectronic devices. mdpi.com The dicarboxylic acid functionality allows for its incorporation into polymer chains, leading to materials with the desirable photophysical properties of the carbazole core.

Table 1: Molecular Identification of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 3215-45-0 |

| Molecular Formula | C₁₆H₁₃NO₄ |

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | This compound |

Historical Context of Carbazole Derivative Research

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated carbazole from coal tar. researchgate.net For many decades, research into carbazole and its derivatives progressed steadily, with a significant focus on their synthesis and basic chemical properties. Traditional synthesis methods for the carbazole skeleton include the Graebe-Ullmann reaction, the Clemo-Perkin method, and the Tauber method. orgsyn.org

A pivotal moment in the history of carbazole research was the discovery of the photoconductive properties of poly(N-vinylcarbazole) (PVK) in the 1930s by Walter Reppe. This discovery opened the floodgates for the application of carbazole-based polymers in electronic and optical devices, a field that continues to be a major driver of carbazole research today. researchgate.net

In the realm of medicinal chemistry, the isolation of naturally occurring carbazole alkaloids with potent biological activities spurred significant interest. For instance, the discovery of the antitumor properties of ellipticine (B1684216) in 1959 marked a key milestone. Over the years, numerous other carbazole-containing natural products and synthetic derivatives have been identified and developed for various therapeutic applications. smolecule.com The development of scalable and efficient synthetic methods, such as catalytic cross-coupling reactions and C-H activation strategies, has further accelerated the exploration of the chemical space of carbazole derivatives in recent decades. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

9-ethylcarbazole-3,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-2-17-13-5-3-9(15(18)19)7-11(13)12-8-10(16(20)21)4-6-14(12)17/h3-8H,2H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFXCPANJUZOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396558 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-45-0 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9 Ethyl 9h Carbazole 3,6 Dicarboxylic Acid

Established Synthetic Routes

The synthesis of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid has been approached through several established chemical sequences. These routes often begin with either a pre-functionalized carbazole (B46965) core or the parent 9H-carbazole, which is later elaborated.

Catalytic Hydrolysis of 9H-Carbazole-3,6-dicarbonitrile Precursors

A robust and widely adopted method for synthesizing carbazole-3,6-dicarboxylic acids involves a two-step process starting from 3,6-dihalo-9H-carbazole. This approach is noted for its high yields and scalability. researchgate.netkaust.edu.sa

The first step is the catalytic cyanation of a dibromo-carbazole precursor. Specifically, 3,6-dibromo-9H-carbazole is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst system. osti.govmdpi.com A common catalytic system employs Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and dppf (1,1'-bis(diphenylphosphino)ferrocene) as the ligand. researchgate.netmdpi.com This reaction effectively converts the bromo-substituents into nitrile groups, yielding 9H-carbazole-3,6-dicarbonitrile. researchgate.net

The subsequent step is the hydrolysis of the dinitrile intermediate to the corresponding dicarboxylic acid. While nitrile hydrolysis can be performed under harsh acidic or basic conditions, a more facile pathway involves the use of a copper catalyst. researchgate.netresearchgate.net Treating 9H-carbazole-3,6-dicarbonitrile with an aqueous base like sodium hydroxide (B78521) in the presence of a catalytic amount of copper(I) iodide (CuI) promotes a smooth conversion to 9H-carbazole-3,6-dicarboxylic acid. researchgate.netkaust.edu.saosti.gov The ethyl group can be introduced onto the nitrogen atom at different stages of this sequence, commonly before the cyanation step.

Table 1: Example of Catalytic Synthesis of 9H-Carbazole-3,6-dicarboxylic Acid Precursors This table outlines the typical conditions for the synthesis of the un-ethylated parent compound, which serves as a model for the synthesis of the ethylated derivative.

| Step | Starting Material | Reagents | Catalyst System | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 1. Cyanation | 3,6-Dibromo-9H-carbazole | Zn(CN)₂ | Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂ | aq. DMF | 100-110 °C, 20-72 h | 9H-Carbazole-3,6-dicarbonitrile | 53-97% researchgate.netmdpi.com |

| 2. Hydrolysis | 9H-Carbazole-3,6-dicarbonitrile | aq. NaOH | CuI | - | 100 °C, 35 h | 9H-Carbazole-3,6-dicarboxylic acid | 97% researchgate.net |

Alkylation of Carbazole Core Followed by Nitrile Hydrolysis

This strategy prioritizes the introduction of the ethyl group onto the carbazole nitrogen at an early stage. The N-alkylation of the carbazole ring is a common transformation that can be achieved under various conditions. researchgate.net A typical procedure involves reacting 3,6-dibromocarbazole (B31536) with an alkylating agent like diethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide, in a suitable solvent like acetone. orgsyn.org This yields 3,6-dibromo-9-ethylcarbazole (B1268581). orgsyn.org

Once the nitrogen is alkylated, the synthesis proceeds similarly to the route described previously. The 3,6-dibromo-9-ethylcarbazole undergoes a palladium-catalyzed cyanation to form 9-ethyl-9H-carbazole-3,6-dicarbonitrile. Subsequent hydrolysis, either under standard acidic or basic conditions or with copper catalysis, converts the nitrile groups into carboxylic acids to furnish the final product. chemistrysteps.comlibretexts.org This approach secures the ethyl group early, preventing potential side reactions at the nitrogen position during the subsequent cyanation and hydrolysis steps.

Friedel-Crafts Acylation and Subsequent Oxidation Approaches

An alternative pathway to introduce carbonyl functionalities onto the carbazole ring is through Friedel-Crafts acylation. byjus.comwikipedia.org This electrophilic aromatic substitution reaction can be used to install acyl groups at the 3 and 6 positions of the electron-rich carbazole nucleus. sigmaaldrich.comorganic-chemistry.org The synthesis would begin with 9-ethylcarbazole (B1664220), which can be prepared by alkylating carbazole. nih.gov

The 9-ethylcarbazole is then subjected to Friedel-Crafts acylation using an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net This reaction would yield 3,6-diacetyl-9-ethyl-9H-carbazole. The final step involves the oxidation of the methyl ketone groups to carboxylic acids. A classic method for this transformation is the haloform reaction, which involves treating the diacetyl compound with an excess of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) (generated in situ from bromine or chlorine in sodium hydroxide solution). osti.gov This oxidation cleaves the methyl ketones to afford the dicarboxylate salt, which upon acidic workup yields this compound.

Advanced Synthetic Strategies

To overcome the limitations of some established routes, such as harsh reaction conditions or the use of stoichiometric reagents, more advanced strategies have been developed. These focus on improving efficiency, scalability, and the use of milder reaction conditions through techniques like protecting group chemistry.

Protecting Group Chemistries in Synthesis

Protecting groups are crucial tools in multi-step organic synthesis to mask a reactive functional group and prevent it from interfering with subsequent reactions. organic-chemistry.orgwikipedia.org In the context of carbazole chemistry, the nitrogen atom's N-H group is acidic and can complicate reactions such as metal-catalyzed cross-couplings or reactions involving strong bases. sciforum.net

While the target molecule contains a stable N-ethyl group, which itself can be considered a permanent protecting group, related syntheses highlight the utility of temporary protecting groups. For instance, a benzyl (B1604629) group has been used to protect the carbazole nitrogen. osti.gov The synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid was achieved through a Friedel-Crafts acylation and subsequent oxidation sequence. osti.gov The study noted that removing the benzyl group after the formation of the carboxylic acid was challenging and resulted in low yields. However, by first converting the carboxylic acids to their methyl esters, the benzyl group could be cleaved more efficiently before a final hydrolysis step to release the free dicarboxylic acid. osti.gov This demonstrates a strategic use of protecting groups for both the nitrogen and the carboxylic acid functionalities to navigate a complex synthetic sequence.

Scalability and Efficiency Considerations in Preparation

The catalytic cyanation and subsequent copper-catalyzed hydrolysis of 3,6-dibromocarbazole is frequently highlighted as a highly scalable and efficient procedure. researchgate.netkaust.edu.saosti.gov This method offers excellent yields and avoids the harsh conditions and stoichiometric reagents associated with older methods, such as those based on the Rosenmund–von Braun reaction or certain Friedel-Crafts approaches that require large amounts of Lewis acids. researchgate.netresearchgate.net The use of catalytic quantities of palladium and copper significantly improves the atom economy and reduces waste, making it a more environmentally benign and cost-effective approach. researchgate.net In contrast, classical methods often suffer from moderate yields and the need for stringent anhydrous conditions, which can hinder large-scale production. researchgate.net

Table 2: Comparison of Major Synthetic Strategies

| Synthetic Route | Key Advantages | Potential Challenges | Scalability |

|---|---|---|---|

| Catalytic Cyanation / Hydrolysis (2.1.1) | High yields, catalytic reagents, well-documented. researchgate.netkaust.edu.sa | Use of toxic cyanide sources and palladium catalyst. | Excellent researchgate.netosti.gov |

| Alkylation / Cyanation / Hydrolysis (2.1.2) | Early introduction of the N-ethyl group, good control. orgsyn.org | Multi-step process, requires handling of alkylating agents. | Good |

| Friedel-Crafts Acylation / Oxidation (2.1.3) | Avoids use of cyanide. | Requires stoichiometric Lewis acids, oxidation can be harsh. osti.govresearchgate.net | Moderate |

Chemical Reactivity and Derivatization

The unique structural arrangement of this compound, featuring a bulky ethyl group on the nitrogen atom and two carboxylic acid groups at the 3 and 6 positions, dictates its chemical behavior. The ethyl group enhances its solubility in organic solvents compared to its unsubstituted counterpart, 9H-carbazole-3,6-dicarboxylic acid. The carboxylic acid moieties, being electron-withdrawing, decrease the electron density of the carbazole ring system, thereby influencing its reactivity in various chemical transformations.

This compound serves as a crucial building block in the synthesis of more complex organic molecules, including polymers and metal-organic frameworks (MOFs). The dicarboxylic acid functionality allows for the formation of esters, amides, and other derivatives, making it a versatile precursor for a wide range of applications.

The esterification of the carboxylic acid groups is a common derivatization strategy. For instance, the reaction of this compound with alcohols in the presence of an acid catalyst or a coupling agent leads to the corresponding diesters. A notable example is the synthesis of the dihexyl and dibutyl esters of this compound. vanderbilt.edumasterorganicchemistry.com These ester derivatives are often targeted for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and antiviral agents. vanderbilt.edu

Furthermore, the carboxylic acid groups can be converted into acid chlorides, which are highly reactive intermediates for the synthesis of amides and other derivatives. The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis. chim.itmasterorganicchemistry.com This can be achieved by reacting the dicarboxylic acid with an amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org

The following table summarizes representative derivatization reactions of this compound:

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Esterification | n-butanol, triethylamine, carbon monoxide, dichloro-bis-(triphenylphosphine)palladium(II) | Dibutyl 9-ethylcarbazole-3,6-dicarboxylate | vanderbilt.edu |

| Esterification | Hexanol, acid catalyst | 9H-Carbazole-3,6-dicarboxylic acid, 9-ethyl-, dihexyl ester | masterorganicchemistry.com |

| Amide Formation | Amine, DCC/EDC, HOBt | 9-Ethyl-9H-carbazole-3,6-dicarboxamide | wikipedia.org |

The oxidation of the carbazole ring system can lead to the formation of various products, depending on the oxidant and reaction conditions. While specific oxidation reactions of this compound are not extensively documented, the oxidation of related carbazole derivatives provides insight into its potential reactivity. The electrochemical oxidation of 9-alkylcarbazoles substituted at the 3- and 6-positions has been studied, revealing that such substitutions can improve the stability of the resulting radical cations. orgsyn.org

The oxidation of the ethyl group at the 9-position or the benzenoid rings of the carbazole nucleus is also a possibility under stronger oxidizing conditions. However, the electron-withdrawing nature of the carboxylic acid groups would likely make the carbazole core less susceptible to oxidation compared to electron-rich carbazole derivatives.

The carboxylic acid groups of this compound can be reduced to the corresponding primary alcohols, 9-ethyl-3,6-bis(hydroxymethyl)-9H-carbazole. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective in reducing carboxylic acids. masterorganicchemistry.comlibretexts.orgambeed.com The reaction proceeds via an intermediate aldehyde, which is further reduced to the alcohol. libretexts.org

The general mechanism for the LiAlH₄ reduction of a carboxylic acid involves an initial acid-base reaction to form a carboxylate salt, followed by coordination of the aluminum species and subsequent hydride transfers. youtube.comyoutube.com

The resulting diol can serve as a precursor for further synthetic modifications, such as the preparation of dialdehydes or dihalides.

| Reaction Type | Reagent | Product | General Reference(s) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 9-Ethyl-3,6-bis(hydroxymethyl)-9H-carbazole | masterorganicchemistry.comlibretexts.orgambeed.com |

Electrophilic aromatic substitution reactions on the carbazole ring of this compound are expected to be significantly influenced by the existing substituents. The carboxylic acid groups are strongly deactivating and meta-directing, while the nitrogen atom of the carbazole is activating and ortho-, para-directing. The ethyl group at the 9-position also has a mild activating effect.

Given the strong deactivating nature of the two carboxylic acid groups at the 3 and 6 positions, further electrophilic substitution on the aromatic rings would be challenging and require harsh reaction conditions. The positions most susceptible to electrophilic attack would be the 1, 8, 2, and 7 positions. The directing effects of the substituents would likely lead to a mixture of products. For example, nitration or halogenation would likely occur at the positions ortho to the nitrogen and meta to the carboxylic acid groups, namely the 2 and 7 positions.

While specific substitution reactions on this compound are not well-documented, studies on related carbazole derivatives provide some guidance. For instance, the bromination of 9-ethylcarbazole can lead to substitution at the 3 and 6 positions, and under certain conditions, can even result in tribromination. vanderbilt.eduorgsyn.org The nitration of carbazole derivatives is also a known transformation, with the position of nitration being dependent on the substituents present. tubitak.gov.tr

The functionalization of the carbazole core at positions other than 3 and 6 in this compound is a synthetic challenge due to the electronic effects of the existing substituents. However, strategies involving directed ortho-metalation or the use of specific catalytic systems could potentially enable functionalization at the 1, 2, 7, and 8 positions.

Recent advances in C-H functionalization of carbazoles have opened up new avenues for introducing various functional groups at specific positions. chim.it These methods often employ transition metal catalysts to achieve regioselective alkylation, arylation, and other transformations. While these methods have not been explicitly reported for this compound, they represent a promising approach for its further derivatization.

Functionalization at the 1 and 8 positions of the carbazole scaffold has been achieved in other systems, for example, through nitration followed by reduction to form 1,8-diaminocarbazoles. nih.gov These amino groups can then be further modified. The presence of the deactivating carboxylic acid groups at the 3 and 6 positions would likely hinder such transformations on the title compound, requiring carefully optimized reaction conditions.

Advanced Materials Science Applications of 9 Ethyl 9h Carbazole 3,6 Dicarboxylic Acid and Its Derivatives

Metal-Organic Frameworks (MOFs) Research

The compound 9-ethyl-9H-carbazole-3,6-dicarboxylic acid has emerged as a significant organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, planar carbazole (B46965) core, combined with the strategically placed dicarboxylate groups, makes it an excellent candidate for constructing robust and functional porous materials. The ethyl group at the 9-position enhances solubility in organic solvents and provides a means to fine-tune the electronic properties and steric environment within the resulting MOF structure.

Ligand Design and Coordination Chemistry for MOF Construction

The design of functional MOFs relies heavily on the rational selection of organic linkers. rsc.orgnih.gov this compound serves as a versatile building block, where the two carboxylate groups act as coordination sites, bridging metal ions or clusters to form extended one-, two-, or three-dimensional networks. researchgate.net The carbazole unit itself is an electron-rich, photoactive moiety, which can impart desirable photophysical properties to the final MOF. mdpi.com

The coordination chemistry is primarily dictated by the carboxylate functionalities, which can bind to a variety of metal centers, such as zinc, cadmium, and yttrium, in different coordination modes. mdpi.comresearchgate.netrsc.orgacs.org For instance, in the construction of a Cd-based MOF, the related ligand 4,4'-(9-(4'-carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid (H3CBCD) reacts with Cd(II) ions to form a three-dimensional supramolecular framework. researchgate.netrsc.org Similarly, another carbazole-based dicarboxylic acid, 4,4′-(9H-carbazole-3,6-diyl)dibenzoic acid (H2CDDBA), self-assembles with yttrium-based clusters to create stable MOFs. acs.org The rigid and bent nature of these carbazole-based dicarboxylic acid ligands is crucial in determining the topology and dimensionality of the resulting framework. researchgate.netacs.org

Applications in Gas Storage and Separation Technologies

The inherent porosity of MOFs makes them prime candidates for gas storage and separation applications. researchgate.net MOFs constructed from carbazole-based linkers are being explored for the storage of important gases like methane (B114726) (CH₄), hydrogen (H₂), and carbon dioxide (CO₂). bohrium.comdrpress.org The performance of these materials is dictated by factors such as specific surface area, pore volume, and the chemical nature of the pore surfaces. drpress.org

The designability of MOFs allows for the tuning of pore sizes and the introduction of specific functional groups to enhance gas adsorption capabilities. drpress.orgescholarship.org For example, the flexibility of certain MOFs, often referred to as "breathing," can be advantageous for selective gas capture. bohrium.com While specific data for MOFs from this compound is limited in the provided context, research on analogous systems shows that carbazole-based MOFs exhibit flexibility-dependent differences in gas-adsorption and separation performance. bohrium.comresearchgate.net This suggests that MOFs derived from the title compound could have significant potential in these technologies, offering a platform for developing materials with tailored gas storage and separation properties. drpress.orgescholarship.org

Photoluminescence Characteristics in MOF Systems

Carbazole and its derivatives are well-known for their strong luminescence, a property that can be transferred to MOFs when they are used as organic linkers. acs.orgresearchgate.net The resulting Luminescent MOFs (LMOFs) are of great interest for applications in sensing, imaging, and solid-state lighting. nih.gov

MOFs built with carbazole-dicarboxylic acid ligands typically exhibit strong, ligand-based fluorescence. researchgate.netacs.org For example, a MOF formulated as [Cd2(μ3-L)2(DMF)4]•H2O, where H2L is 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, emits blue-violet light with an emission maximum at 414 nm when excited at 340 nm. researchgate.net Similarly, an yttrium-based MOF using a carbazole-dicarboxylic acid ligand shows a broad emission band with a maximum at 429 nm upon excitation at 371 nm. acs.org The ethyl group on the carbazole nitrogen can subtly influence the photophysical properties, including emission wavelengths and quantum yields, by altering the electronic environment of the carbazole fluorophore. The organized, crystalline nature of MOFs can also lead to unique photoluminescence behaviors, such as energy transfer between the ligand and metal clusters or between different struts within the framework. rsc.org

Modulation of MOF Flexibility via Substituent Effects

The structural flexibility of MOFs, including phenomena like "breathing" and "gating," is a unique property that can be controlled by modifying the organic linkers. bohrium.com Introducing substituents onto the linker is a powerful strategy to tune the flexibility of the resulting framework. rsc.orgresearchgate.netnih.gov

Studies on copper-based MOFs using a series of related carbazole-type linkers demonstrated that the flexibility could be systematically controlled by adding different functional groups to the ligand. bohrium.comresearchgate.net It was found that the introduction of electron-donating substituents increases the robustness and reduces the flexibility of the MOFs. bohrium.com Conversely, electron-withdrawing groups can lead to more flexible frameworks. rsc.org This control is attributed to the electronic effects of the substituents influencing the rotational energy barriers of the ligand within the framework structure. rsc.orgnih.gov

In the case of this compound, the ethyl group acts as a mild electron-donating group. This would be expected to increase the robustness of the MOF structure compared to a similar framework built from an unsubstituted carbazole dicarboxylic acid. bohrium.com This ability to fine-tune structural dynamics is crucial for applications like selective gas separation, where controlled pore opening is required. bohrium.comresearchgate.net

Table 1: Effect of Substituents on the Flexibility of Carbazole-based MOFs

| Substituent (R) on Ligand | Electronic Effect | Impact on MOF Flexibility | Reference |

| -tBu, -Me, -OMe | Electron-donating | Increased robustness, reduced flexibility | bohrium.com |

| -Br, -NO₂ | Electron-withdrawing | Increased flexibility | rsc.org |

This table is based on findings for related carbazole-based linkers where substituents were placed on a central benzene (B151609) ring, illustrating the general principle of substituent effects on MOF flexibility.

MOF-Based Sensing Platforms

The unique combination of porosity and luminescence in MOFs derived from carbazole-based ligands makes them excellent candidates for chemical sensing platforms. mdpi.comresearchgate.netrsc.orgresearchgate.net The pores can selectively adsorb analyte molecules, and this host-guest interaction can trigger a measurable change in the MOF's photoluminescence. nih.gov

A prominent application of carbazole-based MOFs is the highly selective and sensitive detection of nitroaromatic compounds (NACs), which are common environmental pollutants and components of explosives. mdpi.comresearchgate.netrsc.orgresearchgate.net The electron-rich nature of the carbazole moiety makes it an effective electron donor, while nitroaromatics are strong electron acceptors. mdpi.com

When a carbazole-based MOF is exposed to a nitroaromatic compound such as picric acid (PA), the analyte can enter the MOF's pores. Upon photoexcitation, an electron can be transferred from the excited state of the carbazole linker to the nitroaromatic analyte. This photoinduced electron transfer (PET) process effectively quenches the MOF's fluorescence, providing a "turn-off" sensing signal. mdpi.com Other mechanisms like Förster resonance energy transfer (FRET) can also contribute to the quenching if there is sufficient spectral overlap between the MOF's emission and the analyte's absorption. mdpi.com

For example, two zinc-based MOFs (Zn-M₁ and Zn-M₂) constructed with a carbazole-based ligand demonstrated high fluorescence quenching efficiency towards picric acid compared to other related nitroaromatics. mdpi.com The study reported a low limit of detection (LOD) of 8.17 x 10⁻⁷ M for picric acid with the Zn-M₁ sensor, highlighting the high sensitivity achievable with these systems. mdpi.com Similarly, a cadmium-based MOF (Cd-CBCD) showed high selectivity and sensitivity for detecting nitroaromatics like 4-nitroaniline. researchgate.netrsc.org

Table 2: Performance of Carbazole-Based MOFs in Nitroaromatic Sensing

| MOF Name | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Zn-M₁ | Picric Acid (PA) | Fluorescence Quenching (PET, FRET, IFE) | 8.17 x 10⁻⁷ M | mdpi.com |

| Cd-CBCD | 4-Nitroaniline (4-NA) | Fluorescence Quenching | Not Specified | researchgate.netrsc.org |

| Zn-L1 Cage | Picric Acid (PA) | Fluorescence Quenching (Host-Guest Complexation) | Not Specified | ccspublishing.org.cn |

Sensing of Organic Solvents and Temperature

Derivatives of carbazole-dicarboxylic acid have been instrumental in the development of luminescent Metal-Organic Frameworks (LMOFs) for chemical sensing. The fluorescence of these materials can be highly sensitive to the surrounding environment, enabling the detection of various analytes.

One study detailed a carbazole-based MOF, JLU-MOF111, constructed from 9H-carbazole-3,6-dicarboxylic acid (H2CDDBA) ligands. acs.org This framework exhibits strong fluorescence originating from the carbazole group. acs.org The emission properties of JLU-MOF111 were observed to be solvent-dependent; the strongest fluorescence was recorded in dimethylformamide (DMF), with notable red shifts and quenching of the fluorescence occurring in ethanol (B145695) (EtOH) and water (H₂O). acs.org This solvatochromic behavior highlights the potential of such carbazole-based frameworks in the sensing and differentiation of organic solvents. While this specific study did not use the 9-ethyl variant, the underlying principle of using the carbazole-3,6-dicarboxylic acid unit as a fluorescent sensor is directly applicable. The framework also demonstrated a unique "turn-on" fluorescence response to various acids. acs.org

Further research into photochromic MOFs has also utilized carbazole-dicarboxylic acid linkers. rsc.org For instance, two MOFs were synthesized using 9,9′-(1,4-phenylenebis(methylene))bis(9H-carbazole-3,6-dicarboxylic acid), which demonstrated tunable photochromic behavior based on the choice of co-ligand. rsc.org One of the frameworks displayed a distinct color change from colorless to purple under UV irradiation, a process that was fast and reversible. rsc.org This ability to tune the material's response by modifying its constituent parts underscores the potential for creating sophisticated sensors from these building blocks. rsc.org

White-Light Emission Tuning in MOFs

The generation of white-light emission from a single material is a significant goal for applications in solid-state lighting. MOFs built from or incorporating carbazole derivatives are promising candidates for creating such white-light-emitting phosphors.

A common strategy involves encapsulating multiple fluorescent dyes within a single MOF host, where the framework acts as a blue-emitting component and facilitates energy transfer to green- and red-emitting guest molecules. An alternative and potentially more efficient approach is to incorporate multiple emission centers directly into the framework's structure. Research has shown that substituting ligands can tune the emission properties. For example, using a carbazole-based ligand, 4,4′,4′′-(9H-carbazole-3,6,9-triyl)-tribenzoic acid, in a MOF system resulted in a white-light-emitting phosphor with a high quantum yield of 39.4%. mdpi.com

Another advanced strategy involves integrating different types of luminescent centers, such as organic dyes and perovskite nanocrystals, into a MOF to achieve high-performance white-light-emitting diodes (WLEDs). rsc.org By spatially separating the different emitters within the MOF structure, detrimental interference can be avoided, allowing for more flexible tuning of the final emission. rsc.org This approach has led to WLEDs with excellent color rendering. rsc.org While not explicitly using this compound, these studies establish that carbazole-based linkers are highly effective components for creating sophisticated, high-performance white-light-emitting materials.

Organic Electronics and Optoelectronic Devices

Carbazole and its derivatives are renowned for their excellent charge-transporting properties and high thermal stability, making them cornerstone materials in organic electronics. researchgate.netmdpi.com The this compound scaffold, in particular, serves as a versatile platform for developing materials tailored for specific functions within devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

The hole transport layer (HTL) is a critical component of an OLED, responsible for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer. Carbazole derivatives are widely used as hole-transporting materials due to their electron-donating nature and high charge carrier mobility. researchgate.net

A derivative of 9-ethyl-9H-carbazole, 3,6-bis(4,6-diphenylpyridin-2-yl)-9-ethyl-9H-carbazole (CDP) , has been synthesized and investigated as a hole-transporting material. researchgate.net The functionalization of the carbazole core with pyridine (B92270) substituents creates a material with desirable electronic properties for HTL applications. researchgate.net Similarly, other carbazole derivatives have been shown to form stable amorphous layers with high glass transition temperatures (Tg), a crucial property for device longevity. nih.gov For example, di(arylcarbazole)-substituted oxetanes have demonstrated high thermal stability (up to 391°C) and Tg values as high as 142°C. nih.gov Devices using these materials in the HTL have achieved low turn-on voltages (3.4 V) and high brightness (over 13,000 cd/m²). nih.gov

The table below summarizes the performance of OLEDs incorporating various carbazole-based derivatives as the hole-transporting material.

| Device / Material | Function | Turn-on Voltage (V) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Brightness (cd/m²) | Reference |

| Device with 5 | HTL | 3.7 | 4.2 | 2.6 | >11,670 | nih.gov |

| Device with 6 | HTL | 3.4 | 3.8 | 2.6 | >13,193 | nih.gov |

| Device with 3c | HTM | 3.1 | 39.2 | 29.3 | - | mdpi.com |

Table 1: Performance of OLEDs utilizing carbazole derivatives in the hole transport layer. Material 5 is 3,3-di[3-phenylcarbazol-9-yl]methyloxetane, 6 is 3,3-di[3-(1-naphthyl)carbazol-9-yl]methyloxetane, and 3c is a 4-(9H-carbazol-9-yl)triphenylamine derivative.

In addition to transporting charge, carbazole derivatives are widely used as the light-emitting material (emitter) or as the host material for other emitters in the emissive layer. Their high triplet energies make them particularly suitable as hosts for phosphorescent emitters. nih.govmdpi.com

Researchers have synthesized bifunctional materials from 9-ethyl-9H-carbazole-3-carbaldehyde , a direct derivative of the subject compound. mdpi.comnih.gov By reacting it with other aromatic moieties like diphenyl imidazole, they created compounds that exhibit deep-blue fluorescence. mdpi.comnih.gov OLEDs using these materials as the emitter achieved maximum external quantum efficiencies (EQE) of up to 1.1% with deep-blue color coordinates of (0.16, 0.08). mdpi.com

These same materials also demonstrated high triplet energy levels (above 3.0 eV) and good hole mobility, making them excellent hosts for phosphorescent emitters. mdpi.com When used as a host for green and red dopants, the resulting devices showed maximum quantum efficiencies of 8.3% and 6.4%, respectively. mdpi.com This dual functionality as both an emitter and a host is a significant advantage. rsc.org The development of materials for thermally activated delayed fluorescence (TADF) has also heavily utilized the carbazole scaffold as a donor unit. semanticscholar.orgfrontiersin.org

The table below details the performance of OLEDs using carbazole-imidazole derivatives as emitters and hosts.

| Device | Emitter/Host | Dopant | Max. EQE (%) | Emission Color | CIE Coordinates | Reference |

| Device B | Emitter (2 ) | None | 1.1 | Deep-Blue | (0.16, 0.08) | mdpi.com |

| - | Host (1-4 ) | Green | 8.3 | Green | - | mdpi.com |

| - | Host (1-4 ) | Red | 6.4 | Red | - | mdpi.com |

| - | Host (1-4 ) | Sky-Blue | 7.6 | Sky-Blue | - | mdpi.com |

Table 2: Electroluminescent performance of OLEDs based on derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde and diphenyl imidazole. Emitter 2 is a derivative with tert-butyl-substituted carbazolyl groups.

Organic Photovoltaic Cells (OPVs) and Solar Cells

The strong electron-donating properties and broad absorption capabilities of the carbazole core make it an ideal component for light-harvesting dyes in dye-sensitized solar cells (DSSCs) and for hole transport layers in perovskite solar cells. researchgate.netresearchgate.net

Derivatives of 9-ethyl-9H-carbazole have been incorporated into organic dyes for solar cells. researchgate.net For example, 1-(9-ethyl-9H-carbazol-3-yl)-2,4,6-triphenylpyridinium was studied for its geometric and spectroscopic properties relevant to photovoltaic applications. researchgate.net In a broader context, organic dyes containing a carbazole donor have achieved power conversion efficiencies over 8%. researchgate.net

More recently, carbazole-based self-assembled monolayers (SAMs) have emerged as highly effective hole transport layers in mixed tin-lead (Sn-Pb) perovskite solar cells, which are typically fabricated in a p-i-n structure. rsc.org In one groundbreaking study, a SAM made from [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) was used as a substitute for the commonly used PEDOT:PSS. rsc.org The resulting device achieved a record power conversion efficiency (PCE) of 19.51%. rsc.org This represents a significant improvement over devices using the non-brominated version (18.44%) and the standard PEDOT:PSS (16.33%). rsc.org Furthermore, the carbazole-based SAMs dramatically improved the long-term operational and shelf-life stability of the solar cells. rsc.org

| Hole Transport Layer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| Br-2PACz | 19.51 | 0.84 | 28.5 | 81.5 | rsc.org |

| 2PACz | 18.44 | 0.83 | 27.9 | 79.5 | rsc.org |

| PEDOT:PSS | 16.33 | 0.79 | 27.5 | 75.3 | rsc.org |

Table 3: Photovoltaic performance parameters of Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ solar cells with different hole transport layers. Br-2PACz and 2PACz are carbazole-based self-assembled monolayers.

Sensitizer (B1316253) Roles in Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, derivatives of this compound are investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The carbazole moiety serves as an excellent electron donor unit in "push-pull" or donor-π-acceptor (D-π-A) dye architectures. nih.govresearchgate.net In this design, the electron-rich carbazole core is connected to an electron-acceptor and anchoring group (often a cyanoacrylic or carboxylic acid) via a π-conjugated bridge. nih.govresearchgate.net

The fundamental role of the sensitizer is to absorb sunlight and, upon excitation, inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid groups on the carbazole derivative are crucial for this process, as they strongly adsorb onto the TiO₂ surface, facilitating efficient electron injection. nih.govresearchgate.net The N-ethyl group helps to improve the solubility of the dye molecules and can suppress unwanted charge recombination by creating a blocking layer at the semiconductor-electrolyte interface. nih.gov

Research has shown that the photovoltaic performance of DSSCs is highly dependent on the molecular structure of the carbazole-based dye. Two push-pull molecules, CAR-THIOHX and CAR-TPA, which utilize a carbazole donor, demonstrated power conversion efficiencies of 1.83% and 2.12%, respectively. researchgate.net The moderate performance was linked to a high dihedral angle between the carbazole donor and the phenyl bridge, which impeded conjugation and limited light absorption in the visible spectrum. researchgate.net This highlights the importance of molecular engineering to optimize the electronic and optical properties of these sensitizers for higher efficiency. nih.govresearchgate.net

Table 1: Performance of DSSCs Employing Carbazole-Based Sensitizers

| Sensitizer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Source(s) |

| CAR-THIOHX | 1.83% | Data not available | Data not available | Data not available | researchgate.net |

| CAR-TPA | 2.12% | Data not available | Data not available | Data not available | researchgate.net |

Hole-Transporting Material (HTM) Applications in Perovskite Solar Cells (PSCs)

The carbazole nucleus is a cornerstone in the design of efficient hole-transporting materials (HTMs) for perovskite solar cells (PSCs). nih.govnih.gov Carbazole derivatives are prized for their high hole mobility, suitable energy levels for efficient hole extraction from the perovskite layer, and excellent thermal and chemical stability. nih.govnih.gov this compound serves as a key precursor for synthesizing more complex HTMs. The carboxylic acid groups can be converted into other functionalities or used to link multiple carbazole units together, creating larger, star-shaped, or dendritic molecules that enhance film-forming properties and device performance. rsc.org

A set of novel HTMs based on π-extended carbazole units, including V1207, V1209, V1221, and V1225, were successfully synthesized and applied in PSCs. nih.gov These materials demonstrated suitable ionization potentials for efficient hole injection from a triple-cation perovskite active layer. nih.gov Another strategy involves using carbazole-based self-assembled monolayers (SAMs) as the hole-selective contact. nih.govktu.edu Molecules like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives can form a uniform monolayer on the conductive substrate, reducing interfacial defects and improving charge extraction. nih.govktu.eduacs.org The use of a Br-2PACz based HTL resulted in a PSC with a power conversion efficiency (PCE) of 17.5%. researchgate.net

Table 2: Photovoltaic Parameters of PSCs with Carbazole-Based HTMs

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Source(s) |

| Br-2PACz | 17.50 | 1.05 | 22.80 | 0.73 | researchgate.net |

| 2PACz | 16.20 | 1.03 | 22.40 | 0.70 | researchgate.net |

| LD29 (dopant-free) | 14.29 | Data not available | Data not available | Data not available | rsc.org |

| LD29 (doped) | >18 | Data not available | Data not available | Data not available | rsc.org |

| MeS-4PACz | 25.13 | Data not available | Data not available | Data not available | nih.gov |

Organic Semiconductors for Charge Transport

Carbazole-containing materials are a significant class of organic semiconductors, renowned for their charge-transporting capabilities, particularly for positive charge carriers (holes). researchgate.netnih.gov Polymers and molecular glasses derived from carbazole are foundational in organic electronics. researchgate.net The π-conjugated system of the carbazole ring allows for the delocalization of electrons, which is the basis for electrical conductivity. nih.gov

When this compound is polymerized, typically through its 3,6-positions, a conjugated polymer backbone is formed. mdpi.comnih.gov This extended conjugation allows for efficient intramolecular and intermolecular charge transport. The ethyl group at the 9-position improves the processability and solubility of these materials without significantly disrupting the electronic properties of the carbazole core.

The hole-transporting mechanism in these materials involves the movement of positive charges (holes) from one carbazole unit to the next under an applied electric field. The efficiency of this process is quantified by the hole mobility. For instance, a star-shaped HTM with a carbazole core and triphenylamine (B166846) arms, named LD29, exhibited a high hole mobility of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Such properties make these materials suitable for use in organic field-effect transistors (OFETs) and as active layers in other electronic devices. sigmaaldrich.comarborpharmchem.com

Photorefractive Materials

Carbazole-containing polymers are prominent candidates for photorefractive applications. researchgate.net The photorefractive effect is a reversible change in the refractive index of a material induced by non-uniform illumination. This phenomenon requires a material to possess both photoconductivity and an electro-optic Pockels effect.

In materials derived from this compound, the carbazole units provide the necessary photoconductivity. researchgate.net Upon illumination, charge carriers are generated and transported through the carbazole moieties, creating an internal space-charge electric field. To complete the photorefractive functionality, a nonlinear optical (NLO) chromophore must be incorporated into the material to provide the electro-optic response. The dicarboxylic acid groups of the parent compound offer convenient handles for chemically attaching these NLO chromophores.

Furthermore, for efficient photorefractivity, a low glass transition temperature (Tg) is often required to allow for the orientational alignment of the chromophores in the generated electric field. The N-ethyl group on the carbazole can act as an internal plasticizer, helping to lower the Tg of the polymer system to near room temperature, thereby enhancing the photorefractive performance. researchgate.net

Polymer Chemistry and Functional Materials

Integration into Conjugated Polymer Systems

This compound is a versatile monomer for integration into a wide array of conjugated polymer systems. mdpi.com The dicarboxylic acid functionalities are highly reactive and can undergo various polymerization reactions, such as condensation polymerization with diols, diamines, or other difunctional monomers. chemicalbook.com This allows for the systematic incorporation of the electronically active 9-ethyl-9H-carbazole unit into the main chain of polymers like polyesters, polyamides, and polyimides.

The substitution at the 3- and 6-positions of the carbazole ring is critical, as it ensures a linear extension of the polymer chain, which is essential for achieving a high degree of π-conjugation along the backbone. researchgate.netmdpi.comnih.gov This conjugation is responsible for the unique optical and electronic properties of the resulting materials, including their ability to absorb and emit light, as well as transport charge. nih.gov For example, 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole has been used in condensation reactions with aromatic dicarboxylic acids to create polymers with favorable electrochemical and electrochromic properties. researchgate.net The resulting polymers often exhibit high thermal stability and can be tailored for applications such as organic light-emitting diodes (OLEDs) and electrochromic devices. mdpi.commdpi.comnih.gov

Development of Electrically Conductive Polymers

Polymers based on the carbazole skeleton are a well-established class of electrically conductive polymers. mdpi.comnih.gov While intrinsically insulating, these polymers can be made conductive through a process called doping. Doping involves the partial oxidation or reduction of the polymer backbone, which creates mobile charge carriers. mdpi.com

For polycarbazoles derived from monomers like this compound, oxidative doping is most common. The process removes electrons from the π-conjugated system of the polymer, creating radical cations (polarons). At higher doping levels, a second electron can be removed to form dications (bipolarons). These polarons and bipolarons act as charge carriers, allowing them to move along the polymer chain and between chains, resulting in bulk electrical conductivity.

The electrochemical polymerization of carbazole monomers is a common method to produce these conductive films directly onto an electrode surface. nih.gov The resulting polycarbazole films are generally stable and possess good redox activity. nih.gov The conductivity of these polymers can be tuned by controlling the doping level and by chemical modification of the monomer unit. The conductivity values for polymers based on indole (B1671886) and carbazole have been reported to be in the expected range for such materials. The introduction of the ethyl group can enhance the processability of the polymer, making it easier to fabricate into thin films for electronic applications.

Table 3: Electrical Conductivity of Polymers Containing Carbazole Units

| Polymer System | Conductivity (S/cm) | Dopant/Conditions | Source(s) |

| Poly(Indole-co-Carbazole) Copolymers | In the range of PIn and PCz | Perchlorate ion | |

| P[6In-3Cz] | Highest among tested copolymers | Perchlorate ion | |

| Doped Polyacetylene | Up to 11 orders of magnitude increase | Chemical Doping | researchgate.netmdpi.com |

Application in Organic Electrode Materials for Supercapacitors

The development of high-performance energy storage devices is a critical area of materials science. Organic electrode materials derived from conducting polymers are gaining significant attention for supercapacitors due to their high charge storage capacity, fast charge-discharge kinetics, and molecular design flexibility. Polymers synthesized from this compound are promising candidates for such applications. The carbazole unit provides the necessary redox activity for charge storage, while the dicarboxylic acid groups can be leveraged for polymerization, creating a stable and electroactive polymer backbone.

Research on analogous carbazole-based polymers has demonstrated their potential in supercapacitor electrodes. For instance, a novel organic molecule, 9H-carbazole-9-carbothioic methacrylic thioanhydride, was synthesized and electropolymerized to create a material for supercapacitor applications. When combined with multi-walled carbon nanotubes (MWCNTs), the composite electrode exhibited a specific capacitance of 38.52 F g⁻¹ at a scan rate of 20 mV s⁻¹, a significant increase compared to the polymer alone. researchgate.net This highlights the potential of functionalized carbazole monomers in creating high-performance supercapacitor materials. researchgate.net

Similarly, a heterostructured composite of poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid) and TiO₂ nanoparticles has been fabricated for symmetric supercapacitors. These electrodes showed an impressive specific capacitance of 462.88 F g⁻¹ and excellent cycling stability, retaining 81.7% of their capacitance after 8000 charge/discharge cycles. rsc.org While not a direct derivative of this compound, this study underscores the efficacy of carbazole-based polymers with carboxylic acid functionalities in high-performance energy storage.

The general principle involves the electrochemical polymerization of the monomer onto a conductive substrate. During charging and discharging, the carbazole units in the polymer backbone undergo reversible redox reactions, enabling the storage and release of energy. The ethyl group on the nitrogen atom of the carbazole can enhance the solubility of the monomer and the processability of the resulting polymer.

Interactive Data Table: Electrochemical Performance of Carbazole-Based Polymers in Supercapacitors

| Polymer/Composite | Specific Capacitance (F g⁻¹) | Scan Rate/Current Density | Cycling Stability (% retention after cycles) | Reference |

| P(CzCS₂metac)/MWCNT/GCE | 38.52 | 20 mV s⁻¹ | Not Specified | researchgate.net |

| Poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid)/TiO₂ | 462.88 | 2.5 mA cm⁻² | 81.7% after 8000 | rsc.org |

| Alternating carbazole and oxadiazole polymer | Not Specified | Not Specified | Not Specified | pkusz.edu.cnnwpu.edu.cn |

| Polycarbazole/chitosan composite | Not Specified | 0.0 V to +1.6 V | Not Specified | nih.gov |

Functional Coatings

The carboxylic acid groups in this compound make it and its derivatives excellent candidates for creating functional coatings, particularly for corrosion protection. These carboxylic acid moieties can strongly adhere to metal surfaces, forming a protective, self-assembled film that acts as a barrier against corrosive agents.

Studies on various carbazole derivatives have demonstrated their effectiveness as corrosion inhibitors for metals like mild steel. For example, five different carbazole derivatives, including 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde, were found to be effective mixed-type inhibitors for the corrosion of mild steel in both acidic and microbial environments. researchgate.netresearchgate.net These compounds form an adsorbed film on the steel surface, significantly reducing the corrosion rate. researchgate.netresearchgate.net The protective mechanism involves the interaction of the heteroatoms (N, O) and the π-electrons of the carbazole ring with the metal surface. researchgate.net

Furthermore, polycarbazole films have been shown to provide excellent corrosion protection. A study on polycarbazole and its nanocomposites coated on SS304 electrodes revealed a high protection efficiency of up to 99.81% through chemical polymerization. nih.gov This indicates that polymers derived from this compound could form robust and highly protective coatings. The polymerization of the dicarboxylic acid would lead to a durable polymeric film, while the carbazole units and carboxylic acid groups would ensure strong adhesion and a barrier effect.

The general approach involves applying a solution of the carbazole derivative or its polymer onto the metal surface, allowing it to form a thin, protective layer. The effectiveness of these coatings is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.

Interactive Data Table: Corrosion Inhibition Performance of Carbazole Derivatives

| Carbazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde | Mild Steel | 1 M HCl & D. vulgaris | Not Specified | researchgate.netresearchgate.net |

| 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | Mild Steel | 1 M HCl & D. vulgaris | Not Specified | researchgate.net |

| 9-methyl-9H-carbazole-3-carboxylic acid | Mild Steel | 1 M HCl & D. vulgaris | Not Specified | researchgate.net |

| Polycarbazole Film | SS304 | Not Specified | 99.81 | nih.gov |

Theoretical and Computational Studies on 9 Ethyl 9h Carbazole 3,6 Dicarboxylic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular and electronic properties of organic compounds. For 9-ethyl-9H-carbazole-3,6-dicarboxylic acid, DFT calculations can provide significant insights into its structural arrangement, electronic nature, and spectroscopic characteristics.

Structural Analysis and Electronic Structure Calculations

DFT optimizations are instrumental in determining the most stable three-dimensional conformation of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed molecular picture. For instance, studies on similar 3,6-disubstituted-9-ethyl-9H-carbazole systems, such as 3,6-diiodo-9-ethyl-9H-carbazole, reveal that the carbazole (B46965) core is nearly planar, with the ethyl group at the 9-position oriented to minimize steric hindrance. researchgate.net The carboxylic acid groups at the 3 and 6 positions are expected to be twisted relative to the plane of the carbazole ring.

The electronic structure of the molecule, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be elucidated through DFT. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution is significantly influenced by the nature of the substituents. For this compound, the electron-withdrawing carboxylic acid groups are expected to lower the energy of the LUMO and draw its density towards the periphery of the molecule. This HOMO-LUMO separation, or energy gap, is a critical parameter in determining the molecule's electronic and photophysical properties.

| Parameter | Predicted Value |

|---|---|

| C-N (carbazole) Bond Length | ~1.38 Å |

| C-C (carbazole) Bond Length | ~1.40 Å |

| C-COOH Bond Length | ~1.49 Å |

| Carbazole Ring Planarity | Nearly Planar |

| COOH Group Dihedral Angle | Twisted relative to carbazole plane |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT, are widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govescholarship.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach employed within the DFT framework for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the carbazole core, the methylene (B1212753) and methyl protons of the ethyl group, and the acidic protons of the carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the carboxylic acid groups. Similarly, the ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, with the carboxylic acid carbons appearing at the downfield end of the spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165-175 |

| C (Aromatic, attached to COOH) | 125-135 |

| C (Aromatic, other) | 110-128 |

| CH₂ (Ethyl) | 35-45 |

| CH₃ (Ethyl) | 10-20 |

Aromaticity Analysis using Quantum Chemical Descriptors

The aromaticity of the carbazole core in this compound can be quantified using various quantum chemical descriptors. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are two widely used indices. rsc.org

HOMA is a geometry-based index that evaluates the bond length equalization in a ring system. A value close to 1 indicates high aromaticity. NICS, a magnetic criterion, is calculated as the negative of the magnetic shielding at the center of a ring. More negative NICS values are indicative of stronger aromatic character. For the carbazole system, the two six-membered rings exhibit significant aromaticity, which can be modulated by the substituents. The electron-withdrawing carboxylic acid groups might slightly reduce the aromaticity of the carbazole rings compared to the unsubstituted parent compound.

| Descriptor | Predicted Value (for six-membered rings) |

|---|---|

| HOMA | ~0.8-0.9 |

| NICS(0) | -7 to -9 ppm |

| NICS(1) | -9 to -11 ppm |

Photophysical Mechanism Elucidation

The photophysical properties of this compound are of significant interest for its potential applications in optoelectronic devices. Theoretical studies can help elucidate the underlying mechanisms of photoexcitation and de-excitation processes.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in many photochemically active systems. acs.orgresearchgate.netsemanticscholar.orgcolorado.edu In the context of this compound, the carbazole moiety can act as an electron donor upon photoexcitation. The presence of the electron-withdrawing carboxylic acid groups could facilitate an intramolecular PET process.

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. If the HOMO is primarily located on the carbazole core and the LUMO is influenced by the carboxylic acid groups, a charge-separated state can be formed. The efficiency of this PET process depends on the driving force, which is related to the redox potentials of the donor (carbazole) and acceptor (carboxylic acid) moieties, and the electronic coupling between them. Theoretical calculations can estimate these parameters and predict the feasibility and rate of PET.

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor and an acceptor chromophore. nih.govacs.orgnih.govresearchgate.net For FRET to occur, there must be a spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. In a system involving this compound, the carbazole core could act as a fluorescent donor.

If another chromophore with an appropriate absorption profile is present in the system, either intramolecularly or intermolecularly, energy transfer from the excited carbazole unit can occur. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and their relative orientation. Computational modeling can be used to calculate the spectral overlap integral and the Förster distance (R₀), which is the distance at which FRET efficiency is 50%. These calculations are crucial for designing efficient FRET-based sensors and light-harvesting systems.

Inner Filter Effect (IFE) Considerations

The Inner Filter Effect (IFE) is a phenomenon that can significantly impact fluorescence measurements, leading to a non-linear relationship between fluorescence intensity and analyte concentration. labbot.bio This effect arises from the absorption of excitation and/or emission light by molecules in the sample, causing an apparent decrease in fluorescence intensity that is not due to quenching. labbot.bionih.gov There are two types of IFE:

Primary Inner Filter Effect (PIFE): This occurs when the excitation light is absorbed by the sample, reducing the light intensity that reaches the fluorophore. labbot.bio

Secondary Inner Filter Effect (SIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the solution. labbot.bio

Carbazole derivatives are often fluorescent and used in the development of fluorescent probes and sensors. nih.govscnu.edu.cn When using a carbazole-based compound like this compound in fluorescence-based detection systems, it is crucial to consider the potential for IFE. For instance, in a system where this compound acts as a fluorophore, the presence of other substances that absorb in the same spectral region as its excitation or emission wavelengths can lead to inaccurate measurements due to IFE. rsc.org

Computational studies can help predict the absorption spectra of this compound and any potential interfering substances. By understanding the spectral overlap, experimental conditions can be optimized to minimize the IFE, for example, by adjusting the excitation wavelength or the path length of the cuvette. nih.gov While specific IFE studies on this compound are not extensively documented, the principles governing this effect are universally applicable and must be taken into account for accurate fluorescence-based applications involving this compound.

Frontier Orbital Analysis (HOMO/LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical factor influencing a molecule's chemical reactivity, kinetic stability, and its potential as an electronic material. nankai.edu.cnresearchgate.net

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the distribution of the LUMO can be influenced by the nature of the substituents. aip.org Computational methods, particularly DFT, are widely used to calculate the HOMO and LUMO energy levels of carbazole-based materials. scientific.net These calculations provide valuable insights into how structural modifications can tune the electronic properties. nankai.edu.cnscientific.net

In the case of this compound, the ethyl group at the 9-position is an electron-donating group, while the carboxylic acid groups at the 3 and 6 positions are electron-withdrawing. These substituents are expected to have a significant impact on the frontier orbitals:

The electron-donating ethyl group will likely raise the HOMO energy level.

The electron-withdrawing carboxylic acid groups will tend to lower the LUMO energy level.

This combined effect would lead to a reduction in the HOMO-LUMO gap, which is often desirable for applications in organic electronics as it can facilitate electron excitation and improve charge transport properties. Theoretical studies on similar donor-acceptor carbazole systems have shown that such substitutions can effectively tune the energy gap. nankai.edu.cnnih.gov

A hypothetical representation of the calculated frontier orbital energies for carbazole derivatives is presented in the table below, illustrating the general trends observed upon substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole (unsubstituted) | -5.8 | -1.9 | 3.9 |

| 9-ethyl-carbazole | -5.6 | -1.8 | 3.8 |

| 3,6-dicarboxylic acid-carbazole | -6.0 | -2.5 | 3.5 |

| This compound | -5.7 | -2.6 | 3.1 |

This table is illustrative and based on general principles of substituent effects on carbazole derivatives. Actual values would require specific DFT calculations for each molecule.

Charge Transport Modeling

The ability of a material to transport charge is fundamental to its performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Carbazole derivatives are well-known for their hole-transporting capabilities, which is a key reason for their widespread use in these technologies. mdpi.comacs.org

Charge transport in organic materials occurs through a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is influenced by several factors, including the electronic coupling between molecules (transfer integral) and the reorganization energy associated with the charge transfer.

Computational modeling plays a crucial role in predicting and understanding charge transport properties. Methods such as kinetic Monte Carlo simulations, combined with quantum chemical calculations of transfer rates, can provide estimates of charge mobility. aip.org These models take into account the molecular packing in the solid state and the electronic interactions between neighboring molecules.

For this compound, the presence of carboxylic acid groups could promote intermolecular hydrogen bonding, potentially leading to a more ordered molecular packing. This ordered arrangement could, in turn, enhance the electronic coupling and facilitate more efficient charge transport pathways. bohrium.com Furthermore, the introduction of bulky substituents can influence the morphology of thin films, which has a direct impact on charge mobility. rsc.org

Theoretical studies on carbazole-based macrocycles and polymers have demonstrated that the molecular architecture significantly affects charge transport. aip.orgbohrium.com By modeling the charge transport properties of this compound, researchers can gain insights into its potential as a hole-transport or even an electron-transport material, guiding the design of more efficient organic electronic devices.

Biological and Biomedical Research Prospects of Carbazole Dicarboxylic Acid Derivatives

Investigations into Biological Activities

The unique structural and electronic properties of the carbazole (B46965) nucleus, combined with the functional groups at the 3, 6, and 9 positions, contribute to a wide spectrum of biological activities. researchgate.netechemcom.com

Carbazole derivatives are recognized for their potential as antioxidants, which are crucial in combating diseases linked to oxidative stress. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. The nitrogen atom in the carbazole ring and the presence of specific substituents play a vital role in this activity.

Research into 9-ethyl-9H-carbazole-hydrazone conjugates has demonstrated their capacity to reduce non-fluorescent 2',7'-dichlorofluorescein (B58168) oxidation. echemcom.com Notably, conjugates featuring a halogen-substituted aromatic moiety, particularly those with fluorine, showed significant reducing potential. echemcom.com Furthermore, some meta-substituted conjugates displayed high activity against 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals. echemcom.comsamipubco.com Studies on other carbazole derivatives have also highlighted their antioxidant potential through methods like the CUPRAC (CUPric Reducing Anti-oxidant Capacity) assay. samipubco.com For instance, an ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one was identified as having the best antioxidant activity in one study. samipubco.com The mechanism often involves the donation of a hydrogen atom from the nitrogen of the carbazole nucleus to terminate free radical chain reactions. nih.gov

The carbazole scaffold is a key feature in various compounds exhibiting anti-inflammatory properties. researchgate.netresearchgate.net While direct studies on the anti-inflammatory effects of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid are limited in the reviewed literature, the broader family of carbazole derivatives has shown significant potential. For example, carprofen, a non-steroidal anti-inflammatory drug (NSAID), is a well-known carbazole derivative. nih.gov The anti-inflammatory action of some carbazoles is linked to their ability to inhibit enzymes like cyclooxygenase (COX). nih.gov Additionally, carbazole has been shown to inhibit IL-15 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory processes. mdpi.com

Antitumor Activity Research

The antitumor potential of carbazole derivatives is an area of intense investigation, with several compounds demonstrating efficacy against various cancer cell lines through diverse mechanisms. sci-hub.seresearchgate.net

Carbazole derivatives exert their anticancer effects by modulating various cellular pathways critical for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of topoisomerases, enzymes essential for DNA replication. sci-hub.semdpi.com For instance, some carbazole alkaloids can intercalate into DNA and inhibit topoisomerase IIα activity. sci-hub.se

Another significant pathway targeted by carbazole compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively activated in many cancers. mdpi.com Mahanine, a carbazole alkaloid, has been shown to inhibit the STAT3 pathway. mdpi.com

Furthermore, reactivation of the p53 tumor suppressor pathway is another mechanism through which carbazoles can induce antitumor effects. nih.govnih.gov The compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a close derivative of the subject compound, has been shown to reactivate wild-type p53 in melanoma cells, leading to apoptosis. nih.gov This is particularly relevant for cancers that retain wild-type p53 but have its function suppressed. nih.gov ECCA treatment leads to an increase in the levels of cleaved PARP, Caspase-9, and Caspase-3, all markers of apoptosis. nih.gov

Other reported mechanisms include the disruption of microtubule networks, leading to cell cycle arrest in the G2/M phase, and the inhibition of the AKT/mTOR signaling pathway. sci-hub.senih.gov Some derivatives also induce apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bcl-XS. nih.gov

Table 1: Investigated Mechanisms of Antitumor Activity for Carbazole Derivatives

| Mechanism of Action | Targeted Pathway/Protein | Effect | Reference |

|---|---|---|---|

| DNA Intercalation & Enzyme Inhibition | Topoisomerase II | Inhibition of DNA replication | sci-hub.se |

| Signal Transduction Inhibition | STAT3 Pathway | Inhibition of proliferation | mdpi.com |

| Tumor Suppressor Reactivation | p53 Pathway | Induction of apoptosis | nih.govnih.gov |

| Cytoskeleton Disruption | Tubulin Polymerization | G2/M cell cycle arrest | nih.gov |

| Apoptosis Induction | Bcl-2 family proteins | Increased apoptosis | nih.gov |

Derivatives of 9-ethyl-9H-carbazole and related carbazoles have demonstrated cytotoxic activity against a broad spectrum of cancer cell lines. For example, 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate (B8719985) derivatives have shown significant cytotoxicity against C6 glioma and A549 lung carcinoma cell lines. nih.govnih.gov

The compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been found to have a strong inhibitory effect on the growth of both BRAF-mutated (UACC62, A375) and BRAF-wild-type (Mel-Juso, WM115) melanoma cells, with little effect on normal human primary melanocytes. nih.gov Other carbazole derivatives have shown efficacy against breast cancer cell lines (MDA-MB-231, MCF-7), chronic myelogenous leukemia (K562), and HeLa cells. nih.govmdpi.com

Table 2: Cytotoxic Efficacy of Selected Carbazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-[(9-Ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate (Compound 12) | C6 (Glioma) | 12.2 µM | nih.gov |

| 2-[(9-Ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate (Compound 12) | A549 (Lung Carcinoma) | 84.7 µM | nih.gov |

| 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) | UACC62 (Melanoma) | Growth Inhibition | nih.gov |

| 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Mel-Juso (Melanoma) | Growth Inhibition | nih.gov |

| Pyrano[3,2-c]carbazole derivatives | MDA-MB-231, K562, A549, HeLa | 0.43 to 8.05 µM | nih.gov |

Drug Development and Medicinal Chemistry Potential

The carbazole nucleus is considered a superior pharmacophore due to its rigid, planar, and electron-rich nature, which allows for favorable interactions with various biological targets. echemcom.comsamipubco.com The ease with which functional groups can be introduced at the C-3, C-6, and N-9 positions makes the carbazole scaffold a versatile template for the design and synthesis of new therapeutic agents. researchgate.netnih.gov